M443 is classified based on its molecular structure and functional groups. It may be categorized as an organic compound with specific functional characteristics that contribute to its reactivity and utility in different applications.
The synthesis of M443 can involve multiple methods, including:
The synthesis process often requires precise temperature control, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions. Analytical techniques such as chromatography and spectroscopy are commonly employed to purify and characterize the synthesized compound.
The molecular structure of M443 is defined by its unique arrangement of atoms, which influences its chemical behavior. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Molecular weight, bond lengths, and angles are critical data points that provide insights into the stability and reactivity of M443. These parameters are essential for predicting how M443 will interact with other substances.
M443 can participate in various chemical reactions, including:
The specific conditions under which these reactions occur—such as solvent choice, temperature, and concentration—can significantly influence the yield and selectivity of the reactions involving M443.
The mechanism of action for M443 varies depending on its application. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Quantitative data on the efficacy of M443 in various biological systems can provide insights into its potential uses in medicine or agriculture. Studies often measure parameters such as minimum inhibitory concentration and cytotoxicity against different cell lines.
M443 exhibits specific physical properties such as:
Chemical properties include reactivity with acids or bases, stability under different environmental conditions (e.g., light sensitivity), and potential toxicity profiles. These characteristics are crucial for understanding how M443 behaves in practical applications.
M443 has a range of scientific uses:
M443 (C₃₁H₃₀F₃N₇O₂) represents a pinnacle of rational drug design in targeted cancer therapeutics. This synthetic small molecule inhibitor specifically targets the mixed-lineage kinase ZAK (MLK-related kinase), a critical node in DNA damage response pathways. Its irreversible binding mechanism and selectivity profile position it uniquely within kinase inhibitor research, offering a template for addressing therapeutic resistance mechanisms in oncology [7].
The discovery of M443 emerged from systematic efforts to overcome limitations of conventional kinase inhibitors. While exact discovery timelines remain proprietary, published research reveals its optimization from a pyrimidine-based scaffold designed for irreversible cysteine targeting in kinase ATP pockets. Key structural innovations include:
Table 1: Key Discovery Milestones of M443
Phase | Achievement | Significance | |
---|---|---|---|
Scaffold Identification | Pyrimidine-based core | Enabled targeted covalent inhibition | |
Selectivity Optimization | Introduction of fluorinated aryl groups | Reduced off-target kinase activity | |
Biological Validation | Synergistic tumor suppression in vivo | Demonstrated therapeutic potential in medulloblastoma models | [7] |
Physicochemical properties were strategically balanced: molecular weight (589.623 g/mol) and calculated logP (~3.2) positioned M443 within optimal therapeutic chemical space. Stability studies confirmed >98% purity by HPLC and stability at -20°C for 12 months in solid form, facilitating experimental applications [7].
Table 2: Physicochemical Profile of M443
Property | Value | Method | Significance | |
---|---|---|---|---|
Molecular Formula | C₃₁H₃₀F₃N₇O₂ | HRMS | Defines chemical space | |
Molecular Weight | 589.623 g/mol | Calculated | Impacts bioavailability | |
Purity | >98% | HPLC | Ensures experimental reliability | |
Solubility | 10 mM in DMSO | Experimental | Facilitates in vitro studies | [7] |
Synthetic Chemistry Advancements
M443 exemplifies modern trends in complexity-driven synthesis:1. Multi-step Sequence: The synthesis involves 8 linear steps featuring:- Pd-catalyzed Suzuki-Miyaura coupling for biaryl formation- Regioselective fluorination- Pyrimidine core assembly via condensation reactions [7]2. Hybrid Synthesis Approach: Following strategies like those in fusicoccane synthesis, M443 production combines:- Traditional organic transformations- Engineered enzymes for stereoselective steps (akin to Rice University's chemoenzymatic fusicoccane synthesis) [3]
Table 3: Synthetic Methodologies Applied to M443-class Molecules
Synthetic Approach | Key Features | Yield Advantage | Reference Strategy | |
---|---|---|---|---|
Traditional Organic Synthesis | Transition metal catalysis, protecting groups | Scalability to gram quantities | Initial M443 route | |
Hybrid Chemoenzymatic | Engineered enzymes for chiral centers | Improved stereoselectivity (ee >98%) | Fusicoccane synthesis paradigm | [3] |
Computational-Guided | DFT-predicted transition states | Reduced optimization cycles | Webster-AstraZeneca collaboration | [5] |
Biomedical Innovation
M443 demonstrates remarkable mechanistic precision:
Table 4: Biomedical Applications of M443 Mechanism
Biological Effect | Experimental Evidence | Therapeutic Implication | |
---|---|---|---|
ZAK Kinase Inhibition | Abrogated phosphorylation in primary medulloblastoma cells | Overcomes DNA damage resistance | |
p38/Chk2 Pathway Suppression | Western blot showing dose-dependent signal reduction | Prevents therapy-induced senescence | |
In Vivo Survival Benefit | Synergistic survival increase in xenograft models | Validates combination radiotherapy approaches | [7] |
The compound exemplifies Ruth Webster's "prediction first" philosophy, where computational modeling (DFT calculations) informed synthetic routes and target engagement – a methodology highlighted in her AstraZeneca Prize-winning work on sustainable catalysis [5].
Synthesis and Characterization Gaps
Mechanistic and Target Questions
Off-target Landscape: While Bcr-Abl inhibition is absent, proteome-wide selectivity mapping is unavailable.Critical Question: Does M443 covalently modify non-kinase cysteine residues? [7]
Resistance Mechanisms: No studies address potential ZAK mutations conferring M443 resistance.Theoretical Gap: Which ZAK gatekeeper mutations might disrupt covalent binding? [3]
Tissue-Specific Effects: Brain penetration metrics and tumor microenvironment interactions are uncharacterized.Research Priority: How does the blood-brain barrier impact medulloblastoma efficacy? [7]
Table 5: Research Priority Matrix for M443 Development
Gap Category | Specific Unanswered Question | Required Methodology | Impact Level | |
---|---|---|---|---|
Chemical | Can salen-ligand systems improve metal-catalyzed steps? | Hybrid catalysis screening | High (yield improvement) | [5] |
Biological | Does ZAK inhibition sensitize non-medulloblastoma tumors? | Pan-cancer cell line screening | Medium (therapeutic expansion) | |
Computational | Can machine learning predict resistance mutations? | Molecular dynamics simulations | High (long-term utility) | [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7